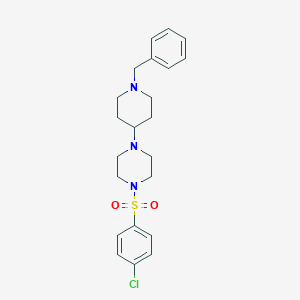
1-(1-Benzyl-piperidin-4-yl)-4-(4-chloro-benzenesulfonyl)-piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Benzyl-piperidin-4-yl)-4-(4-chloro-benzenesulfonyl)-piperazine is a novel compound that has recently gained attention in the scientific community due to its potential therapeutic applications. This compound has been shown to possess a unique chemical structure that may allow it to target specific biological pathways and produce beneficial effects in a variety of diseases.
Wirkmechanismus
The mechanism of action of 1-(1-Benzyl-piperidin-4-yl)-4-(4-chloro-benzenesulfonyl)-piperazine is not fully understood. However, it is believed that this compound may act by modulating specific biological pathways, such as the NF-κB pathway and the PI3K/Akt pathway. These pathways are involved in a variety of cellular processes, including inflammation, cell growth, and cell survival.
Biochemical and Physiological Effects:
1-(1-Benzyl-piperidin-4-yl)-4-(4-chloro-benzenesulfonyl)-piperazine has been shown to produce several biochemical and physiological effects. This compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells and reduce oxidative stress in cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(1-Benzyl-piperidin-4-yl)-4-(4-chloro-benzenesulfonyl)-piperazine in lab experiments include its unique chemical structure and potential therapeutic applications. However, the limitations of using this compound in lab experiments include its complex synthesis method and limited availability.
Zukünftige Richtungen
There are several future directions for research involving 1-(1-Benzyl-piperidin-4-yl)-4-(4-chloro-benzenesulfonyl)-piperazine. These include:
1. Further investigation of the compound's mechanism of action and its potential therapeutic applications.
2. Development of more efficient synthesis methods for this compound.
3. Exploration of the compound's potential applications in the treatment of neurological disorders.
4. Investigation of the compound's potential applications in the treatment of other diseases, such as cardiovascular disease and diabetes.
In conclusion, 1-(1-Benzyl-piperidin-4-yl)-4-(4-chloro-benzenesulfonyl)-piperazine is a novel compound that has shown promise in the scientific community due to its potential therapeutic applications. Further research is needed to fully understand the compound's mechanism of action and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of 1-(1-Benzyl-piperidin-4-yl)-4-(4-chloro-benzenesulfonyl)-piperazine is a complex process that involves several steps. The first step involves the reaction of piperazine with 4-chlorobenzenesulfonyl chloride to form 4-(4-chlorobenzenesulfonyl)-piperazine. The second step involves the reaction of 1-benzylpiperidine with 4-(4-chlorobenzenesulfonyl)-piperazine to form the final product.
Wissenschaftliche Forschungsanwendungen
1-(1-Benzyl-piperidin-4-yl)-4-(4-chloro-benzenesulfonyl)-piperazine has been the subject of several scientific studies due to its potential therapeutic applications. This compound has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Produktname |
1-(1-Benzyl-piperidin-4-yl)-4-(4-chloro-benzenesulfonyl)-piperazine |
|---|---|
Molekularformel |
C22H28ClN3O2S |
Molekulargewicht |
434 g/mol |
IUPAC-Name |
1-(1-benzylpiperidin-4-yl)-4-(4-chlorophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C22H28ClN3O2S/c23-20-6-8-22(9-7-20)29(27,28)26-16-14-25(15-17-26)21-10-12-24(13-11-21)18-19-4-2-1-3-5-19/h1-9,21H,10-18H2 |
InChI-Schlüssel |
WSRYGRQHDAVZTL-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4 |
Kanonische SMILES |
C1CN(CCC1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-{[4-(3,5-Dimethoxybenzoyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B249113.png)


![[4-(2,5-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B249118.png)

![1-[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-2-phenoxy-ethanone](/img/structure/B249121.png)


![3-[(4-benzoyl-1-piperazinyl)methyl]-1H-indole](/img/structure/B249131.png)


